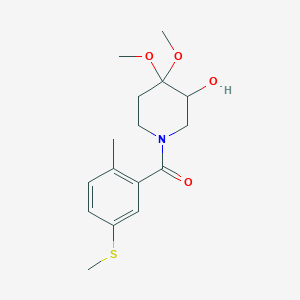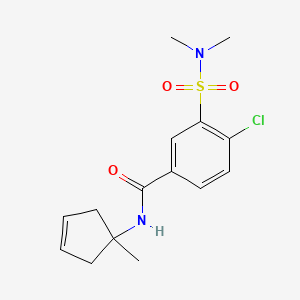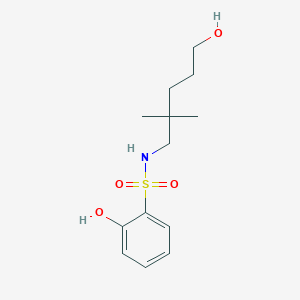![molecular formula C13H15N5O3 B6750618 5-[1-(4-Methyl-3-nitropyridin-2-yl)pyrrolidin-3-yl]-1,2-dihydropyrazol-3-one](/img/structure/B6750618.png)
5-[1-(4-Methyl-3-nitropyridin-2-yl)pyrrolidin-3-yl]-1,2-dihydropyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[1-(4-Methyl-3-nitropyridin-2-yl)pyrrolidin-3-yl]-1,2-dihydropyrazol-3-one is a complex organic compound featuring a pyrrolidine ring, a nitropyridine moiety, and a dihydropyrazolone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(4-Methyl-3-nitropyridin-2-yl)pyrrolidin-3-yl]-1,2-dihydropyrazol-3-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino acids or other cyclic intermediates.
Introduction of the Nitro Group: The nitro group is introduced via nitration reactions, often using nitric acid or other nitrating agents.
Coupling Reactions: The pyrrolidine ring is then coupled with the nitropyridine moiety through nucleophilic substitution or other coupling reactions.
Formation of the Dihydropyrazolone Ring: The final step involves the formation of the dihydropyrazolone ring, which can be achieved through cyclization reactions involving hydrazine derivatives and suitable carbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the nitropyridine moiety.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) are commonly employed.
Major Products
Oxidation: Products may include oxidized derivatives of the pyrrolidine or pyridine rings.
Reduction: Amino derivatives of the nitropyridine moiety.
Substitution: Various substituted pyridine or pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing biologically active molecules.
Biological Studies: It can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-[1-(4-Methyl-3-nitropyridin-2-yl)pyrrolidin-3-yl]-1,2-dihydropyrazol-3-one involves its interaction with specific molecular targets. The nitropyridine moiety may interact with enzymes or receptors, while the pyrrolidine ring can influence the compound’s binding affinity and specificity. The dihydropyrazolone structure may contribute to the compound’s overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- **1-(5-Bromo-3-nitropyridin-2-yl)pyrrolidin-3-yl)methanol
- **N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
Uniqueness
5-[1-(4-Methyl-3-nitropyridin-2-yl)pyrrolidin-3-yl]-1,2-dihydropyrazol-3-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
5-[1-(4-methyl-3-nitropyridin-2-yl)pyrrolidin-3-yl]-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3/c1-8-2-4-14-13(12(8)18(20)21)17-5-3-9(7-17)10-6-11(19)16-15-10/h2,4,6,9H,3,5,7H2,1H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYXYDZTRDZWMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)N2CCC(C2)C3=CC(=O)NN3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-2-(1H-1,2,4-triazol-5-yl)acetamide](/img/structure/B6750539.png)
![N-[3-(dimethylamino)-2,2-dimethylcyclobutyl]pyridine-3-carboxamide](/img/structure/B6750541.png)

![2-[3-[[(2S)-3-methoxybutan-2-yl]sulfamoyl]-2,4,6-trimethylphenyl]acetic acid](/img/structure/B6750559.png)
![[(2S,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidin-1-yl]-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanone](/img/structure/B6750572.png)

![2-Ethyl-6-[[2-(methylsulfonylmethyl)anilino]methyl]phenol](/img/structure/B6750578.png)
![N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]pyridine-4-sulfonamide](/img/structure/B6750586.png)
![Ethyl 2-[(5-carbamoyl-4-methyl-1,3-thiazol-2-yl)methylamino]-4-methylpyrimidine-5-carboxylate](/img/structure/B6750594.png)

![methyl 2-[[(3-ethyl-1,2,4-thiadiazol-5-yl)amino]methyl]-3H-benzimidazole-5-carboxylate](/img/structure/B6750599.png)
![Ethyl 3-[4-(4-ethoxyphenyl)triazol-1-yl]-2-hydroxypropanoate](/img/structure/B6750604.png)
![ethyl 2-[4-(3-amino-1H-1,2,4-triazol-5-yl)piperidin-1-yl]-4-methylpyrimidine-5-carboxylate](/img/structure/B6750621.png)
![Ethyl 4-methyl-2-[[1-(oxan-4-yl)piperidin-4-yl]amino]pyrimidine-5-carboxylate](/img/structure/B6750633.png)
